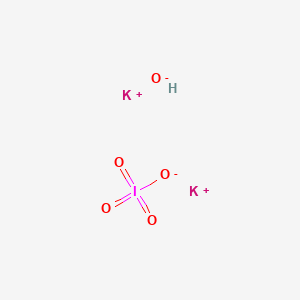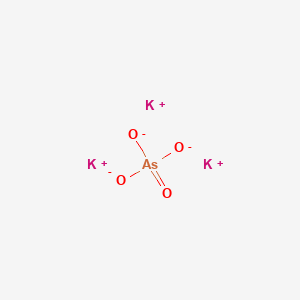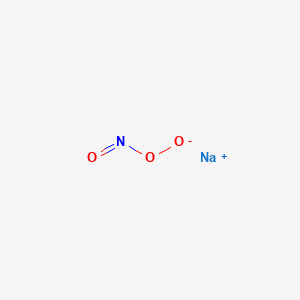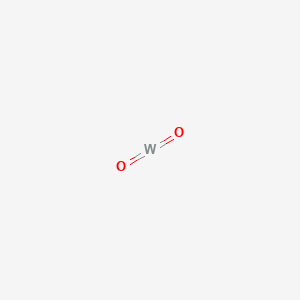![molecular formula C8H12Br2 B080543 1,4-Dibromobicyclo[2.2.2]octane CAS No. 10364-04-2](/img/structure/B80543.png)
1,4-Dibromobicyclo[2.2.2]octane
Übersicht
Beschreibung
1,4-Dibromobicyclo[2.2.2]octane is a chemical compound . It is similar to 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a colorless solid and a highly nucleophilic tertiary amine base .
Synthesis Analysis
DABCO has been used as a starting material for the synthesis of piperazine derivatives . It has also been used as a catalyst and reagent in polymerization and organic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Dibromobicyclo[2.2.2]octane is represented by the SMILES notationC1CC2(CCC1(CC2)Br)Br . Chemical Reactions Analysis
DABCO has been used as a catalyst for numerous organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules .Physical And Chemical Properties Analysis
1,4-Dibromobicyclo[2.2.2]octane is a solid compound .Wissenschaftliche Forschungsanwendungen
Photoelectron Spectroscopy : The synthesis and photoelectron spectra of 1,4-dibromobicyclo[2.2.2]octane and related compounds have been studied. These studies are crucial for understanding the electronic structures of these compounds (Honegger et al., 1987).
Smectic Tetragonal Mesophase : Research on 1,4-dialkyl-1,4-diazoniabicyclo[2.2.2]octane dibromides identified a smectic tetragonal mesophase. These studies contribute to the understanding of liquid crystal materials (Ohta et al., 2000).
Crystal Structure Analysis : The crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, a related compound, has been analyzed, contributing to the understanding of structural chemistry (Maderlehner & Pfitzner, 2012).
Phase Transition Studies : The phase transition of 1,4-dialkyl-1,4-diazoniabicyclo[2.2.2]octane dibromides was studied, providing insights into the behavior of these compounds under different temperature conditions (Imamura et al., 1986).
Iodination of Aryl Amines : The compound has been used in regioselective iodination reactions, demonstrating its potential in organic synthesis (Alikarami et al., 2015).
Mechanistic Definition in Organic Reactions : Studies have been conducted to understand the mechanism of reactions involving 1,4-dihalobicyclo[2.2.2]octanes, offering insights into organic chemistry reactions (Adcock et al., 1985).
Encapsulation Studies : Research on the encapsulation of diquats by resorcinarenes using 1,4-diazoniabicyclo[2.2.2]octane derivatives revealed novel hydrogen-bonded molecular capsules, contributing to supramolecular chemistry (Mansikkamäki et al., 2002).
Catalysis in Organic Synthesis : 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, has been used as a catalyst in various organic reactions, highlighting its versatility in chemical synthesis (Bita, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dibromobicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVRFWRGLDBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300128 | |
| Record name | 1,4-Dibromobicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobicyclo[2.2.2]octane | |
CAS RN |
10364-04-2 | |
| Record name | 1,4-Dibromobicyclo[2.2.2]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibromobicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



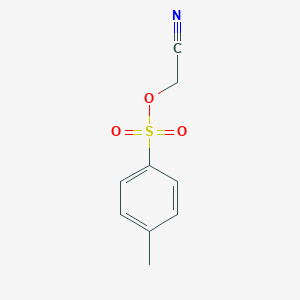
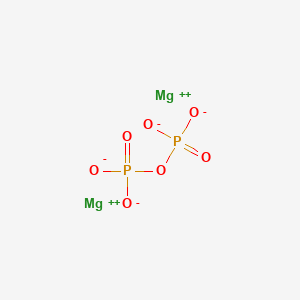
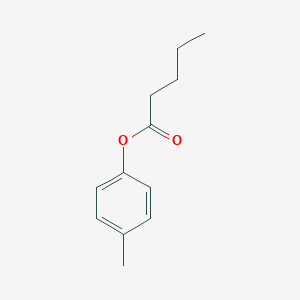
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
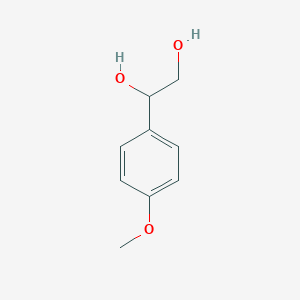
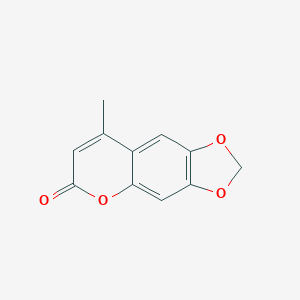
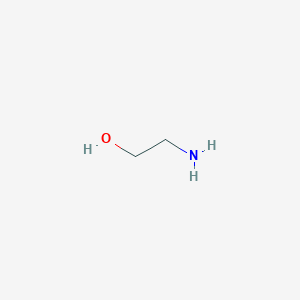

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
